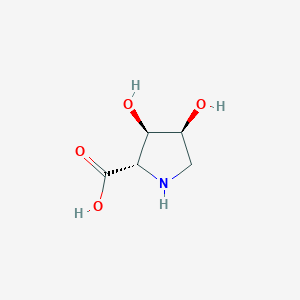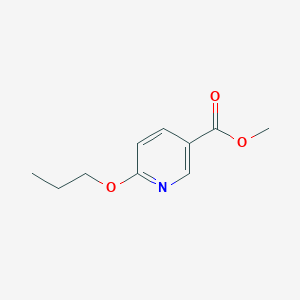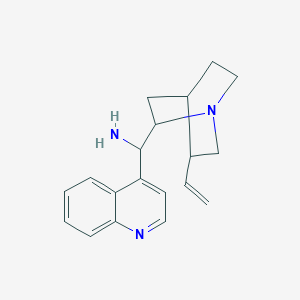![molecular formula C13H13N3O2 B15095618 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide CAS No. 400631-66-5](/img/structure/B15095618.png)
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) is a complex organic compound with a unique structure that includes a quinolizine core
Preparation Methods
The synthesis of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolizine core. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinolizine compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolizine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) can be compared with other quinolizine derivatives such as:
2,3-Dihydro-5-oxo-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde: This compound has a similar core structure but different functional groups.
Quinolizine-6-carboxylic acid derivatives: These compounds share the quinolizine core but have variations in the carboxylic acid group
The uniqueness of 1H,5H-Benzo[ij]quinolizine-6-carboxylicacid,2,3-dihydro-5-oxo-,hydrazide(9CI) lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
400631-66-5 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carbohydrazide |
InChI |
InChI=1S/C13H13N3O2/c14-15-12(17)10-7-9-4-1-3-8-5-2-6-16(11(8)9)13(10)18/h1,3-4,7H,2,5-6,14H2,(H,15,17) |
InChI Key |
YZQINLGXLRNFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)

![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)







![5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)



